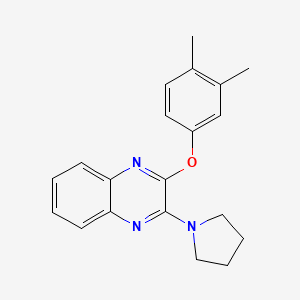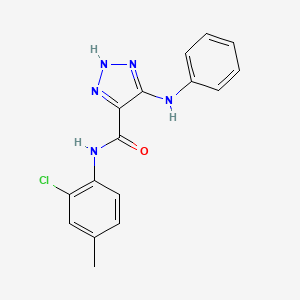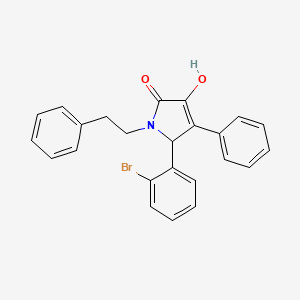
2-(3,4-Dimethylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a 3,4-dimethylphenoxy group and a pyrrolidin-1-yl group attached to the quinoxaline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Introduction of the 3,4-Dimethylphenoxy Group: The 3,4-dimethylphenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the quinoxaline core with 3,4-dimethylphenol in the presence of a suitable base, such as potassium carbonate, and a polar aprotic solvent, such as dimethylformamide (DMF).
Attachment of the Pyrrolidin-1-yl Group: The pyrrolidin-1-yl group can be attached via a nucleophilic substitution reaction. This step involves reacting the intermediate compound with pyrrolidine in the presence of a suitable catalyst, such as triethylamine, and a solvent, such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using bases like potassium carbonate in DMF or electrophilic substitution using Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(3,4-Dimethylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline can be compared with other similar compounds, such as:
2-Phenoxyquinoxaline: Lacks the dimethyl and pyrrolidinyl substituents, resulting in different chemical properties and biological activities.
3-(Pyrrolidin-1-yl)quinoxaline: Lacks the 3,4-dimethylphenoxy group, leading to variations in its reactivity and applications.
2-(3,4-Dimethylphenoxy)quinoxaline:
The uniqueness of this compound lies in the combination of the 3,4-dimethylphenoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C20H21N3O |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-(3,4-dimethylphenoxy)-3-pyrrolidin-1-ylquinoxaline |
InChI |
InChI=1S/C20H21N3O/c1-14-9-10-16(13-15(14)2)24-20-19(23-11-5-6-12-23)21-17-7-3-4-8-18(17)22-20/h3-4,7-10,13H,5-6,11-12H2,1-2H3 |
InChI-Schlüssel |
NXHJHQNSRVWDHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC2=NC3=CC=CC=C3N=C2N4CCCC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11272875.png)
![5-{[4-(benzyloxy)phenyl]amino}-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11272876.png)
![5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-N-(4-ethoxyphenyl)-1H-pyrazole-3-sulfonamide](/img/structure/B11272882.png)
![N-(1,3-Benzothiazol-2-YL)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide](/img/structure/B11272894.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B11272900.png)

![4-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B11272916.png)
![N-isopropyl-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B11272924.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B11272933.png)
![2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B11272934.png)

![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B11272942.png)
![N-(4-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/structure/B11272947.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[(6-phenylpyridazin-3-yl)amino]benzamide](/img/structure/B11272951.png)
